2-Methyl-1-tritylimidazole

Vue d'ensemble

Description

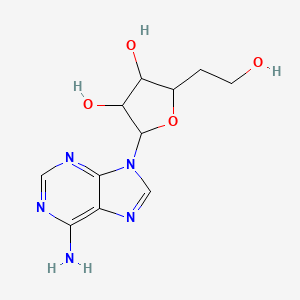

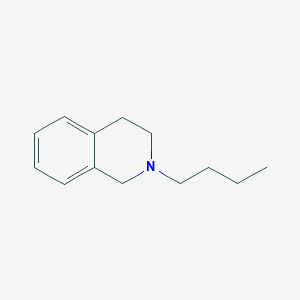

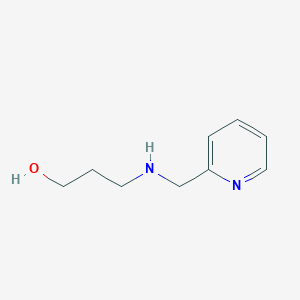

2-Methyl-1-tritylimidazole (MTI) is a triaryl imidazole compound. It has a molecular formula of C23H20N2 and a molecular weight of 324.42 g/mol . It has recently gained increasing attention due to its potential applications in various fields.

Synthesis Analysis

The synthesis of imidazoles, including this compound, has been a subject of recent research . For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis

The crystal structure of 2-methylimidazole, a related compound, has been determined using X-ray diffraction . The crystal is in the orthorhombic crystal system with space group P 2 1 2 1 2 1 . The molecule of 2-methylimidazole is approximately planar .Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis

This compound has a melting point of 215-217 °C and a predicted boiling point of 434.2±14.0 °C . It has a predicted density of 1.05±0.1 g/cm3 . The compound is sealed in dry and stored at room temperature .Applications De Recherche Scientifique

Catalysis Applications :

- A study by Liu et al. (2016) synthesized a [Pd(1-tritylimidazole)2Cl2] complex and characterized it using spectroscopy and X-ray crystallography. This complex was effectively used in Suzuki-Miyaura and Heck coupling reactions, demonstrating its utility in catalysis (Liu, Liu, & Zhao, 2016).

Corrosion Inhibition :

- Imidazoles, including derivatives like 2-Methyl-1-tritylimidazole, were studied for their role in inhibiting copper corrosion. Kovačević et al. (2017) investigated their bonding to copper and found differences in adsorption strength among various imidazole derivatives, influencing their efficiency as corrosion inhibitors (Kovačević, Milošev, & Kokalj, 2017).

Anticancer Research :

- Audette et al. (1973) synthesized a series of imidazole and phenyl dialkyi triazenes, investigating their anti-cancer activity. They found that these compounds showed a broad spectrum of anti-tumor action, suggesting potential applications in cancer treatment (Audette, Connors, Mandel, Merai, & Ross, 1973).

Antimicrobial Properties :

- Fredriksson (1972) evaluated the effect of BAY b 5097, a tritylimidazole derivative, as a topical antimycotic agent. The study found it significantly effective against diseases caused by Candida albicans and Trichophyton species (Fredriksson, 1972).

Mécanisme D'action

Target of Action

2-Methyl-1-tritylimidazole is a derivative of imidazole, a heterocyclic organic compound. Imidazole derivatives are known to interact with various receptors and enzymes in biological systems . .

Mode of Action

It’s known that imidazole and its derivatives, such as azoles, inhibit the biosynthesis of fungal steroids . They are often used in the development of pharmaceuticals, agrochemicals, and other applications due to their broad spectrum of biological activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, particularly those involving sterols .

Pharmacokinetics

The compound’s melting point is reported to be between 215-217 °c .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory effects .

Action Environment

It’s known that the compound should be stored in a dry environment at room temperature .

Safety and Hazards

While specific safety data for 2-Methyl-1-tritylimidazole was not found, related compounds such as 1-Methylimidazole are classified as hazardous according to the 2012 OSHA Hazard Communication Standard . They are harmful if swallowed, toxic in contact with skin, and cause severe skin burns and eye damage .

Analyse Biochimique

Biochemical Properties

2-Methyl-1-tritylimidazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to bind to specific enzymes, influencing their activity and modulating biochemical pathways. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and affect the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific cellular contextFor example, it has been observed to modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme, affecting its catalytic efficiency and substrate specificity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. The compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to the formation of metabolites that can have different biological activities. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic reprogramming .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological responses. Studies have shown that this compound can have threshold effects, where a certain dosage is required to elicit a measurable response . At high doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, depending on the duration and route of administration .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by phase I and phase II metabolic enzymes, leading to the formation of metabolites that can be further processed and excreted from the body . For instance, cytochrome P450 enzymes can oxidize this compound, introducing hydrophilic groups that facilitate its conjugation with glucuronic acid or sulfate. These conjugation reactions, catalyzed by UDP-glucuronosyltransferases and sulfotransferases, enhance the compound’s solubility and promote its excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, this compound can interact with intracellular binding proteins, which can influence its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its biological activity. The compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and modulate gene expression . Similarly, the compound can be targeted to mitochondria by mitochondrial targeting sequences, influencing mitochondrial function and metabolism.

Propriétés

IUPAC Name |

2-methyl-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2/c1-19-24-17-18-25(19)23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWYMGYULZCICZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347137 | |

| Record name | 2-methyl-1-tritylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23593-68-2 | |

| Record name | 2-methyl-1-tritylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Diaminomethylidene)hydrazinyl]-2-oxoacetic acid](/img/structure/B1605885.png)